

Physical properties and CAS number for (4-bromophenoxy)trimethylsilane

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Compound of Interest

Compound Name: Silane, (4-bromophenoxy)trimethyl-

Cat. No.: B098839

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Technical Guide: (4-Bromophenoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of (4-bromophenoxy)trimethylsilane. This compound serves as a key intermediate in organic synthesis, particularly in the formation of carbon-oxygen bonds and as a protecting group for phenols. This document outlines its chemical identity, physical characteristics, a detailed experimental protocol for its preparation, and methods for its purification and characterization. A generalized workflow for its synthesis and purification is also presented.

Chemical Identity and Physical Properties

(4-Bromophenoxy)trimethylsilane, also known as 4-bromophenol, trimethylsilyl ether, is a silyl ether derivative of 4-bromophenol. Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	17878-44-3[1][2]
Molecular Formula	C ₉ H ₁₃ BrOSi[1][2]
Molecular Weight	245.19 g/mol
IUPAC Name	(4-bromophenoxy)(trimethyl)silane
Synonyms	4-Bromophenol, TMS derivative; Silane, (4-bromophenoxy)trimethyl-; 4-Trimethylsilyloxybromobenzene; p-Bromophenoxytrimethylsilane[1]
InChI Key	HWKPTBHJWBSOOP-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

Property	Value
Physical State	Liquid
Boiling Point	399 K at 0.033 bar[1]
Density	1.268 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.515

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis, purification, and characterization of (4-bromophenoxy)trimethylsilane.

Synthesis of (4-Bromophenoxy)trimethylsilane

This protocol describes the silylation of 4-bromophenol using trimethylsilyl chloride and triethylamine as a base.

Materials:

- 4-Bromophenol
- Trimethylsilyl chloride (TMSCl), freshly distilled
- Triethylamine (NEt₃), freshly distilled
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromophenol (1.0 eq).
- Dissolve the 4-bromophenol in anhydrous dichloromethane.
- Add triethylamine (1.1 eq) to the solution via syringe.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude (4-bromophenoxy)trimethylsilane is typically achieved by flash column chromatography. As silyl ethers can be sensitive to acidic conditions, care should be taken during this process.

Method:

- Prepare a silica gel slurry in a non-polar eluent (e.g., hexanes).
- Pack a chromatography column with the slurry.
- Note: If the compound shows signs of degradation on silica, deactivate the silica gel by flushing the packed column with the eluent system containing 1-2% triethylamine before loading the sample^[3].
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.
- Collect the fractions and analyze them by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (4-bromophenoxy)trimethylsilane.

Characterization

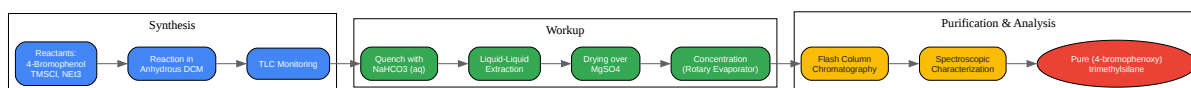
The identity and purity of the synthesized (4-bromophenoxy)trimethylsilane can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

Technique	Expected Data
^1H NMR	Signals corresponding to the trimethylsilyl protons (singlet, ~ 0.3 ppm) and the aromatic protons of the bromophenyl group (two doublets, ~ 6.8 - 7.4 ppm).
^{13}C NMR	Resonances for the trimethylsilyl methyl carbons (~ 0 ppm) and the aromatic carbons (in the range of 115-155 ppm).
IR Spectroscopy	Characteristic peaks for Si-O-C stretching, C-H stretching (aromatic and aliphatic), and C-Br stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (245.19 g/mol), showing the characteristic isotopic pattern for a bromine-containing compound.

Workflow and Diagrams

The general workflow for the synthesis and purification of a chemical intermediate like (4-bromophenoxy)trimethylsilane is a multi-step process that involves reaction setup, monitoring, workup, and purification.



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Caption: General workflow for the synthesis and purification of (4-bromophenoxy)trimethylsilane.

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References

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- 2. 4-Bromophenol, TMS derivative [webbook.nist.gov]
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